molecular formula C9H14N2O B1327115 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole CAS No. 1018128-26-1

3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole

Cat. No.: B1327115
CAS No.: 1018128-26-1
M. Wt: 166.22 g/mol
InChI Key: QDGZSVKOWPTPRN-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole is a heterocyclic compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol This compound is characterized by the presence of an isoxazole ring substituted with a pyrrolidine group at the 4-position and methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with bromoacetic acid to form pyrrolidine-2-acetic acid . This intermediate is then subjected to cyclization with hydroxylamine to form the isoxazole ring. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium acetate, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in halogenated derivatives.

Scientific Research Applications

3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylisoxazole: Lacks the pyrrolidine group, making it less complex.

    4-Pyrrolidinylisoxazole: Does not have the methyl groups at the 3 and 5 positions.

    3,5-Dimethyl-4-pyrrolidin-2-ylthiazole: Contains a thiazole ring instead of an isoxazole ring.

Uniqueness

3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole is unique due to the presence of both the pyrrolidine group and the methyl groups on the isoxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3,5-dimethyl-4-pyrrolidin-2-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-6-9(7(2)12-11-6)8-4-3-5-10-8/h8,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGZSVKOWPTPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649344
Record name 3,5-Dimethyl-4-(pyrrolidin-2-yl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018128-26-1
Record name 3,5-Dimethyl-4-(pyrrolidin-2-yl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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